molecular formula C6H11NO2 B1606820 (S)-2-Amino-pent-4-enoic acid methyl ester CAS No. 50299-15-5

(S)-2-Amino-pent-4-enoic acid methyl ester

Cat. No.: B1606820
CAS No.: 50299-15-5
M. Wt: 129.16 g/mol
InChI Key: JHQZRHILTYGZQL-YFKPBYRVSA-N
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Description

(S)-2-Amino-pent-4-enoic acid methyl ester is an organic compound that belongs to the class of amino acid esters. This compound is characterized by the presence of an amino group, a double bond in the pentene chain, and a methyl ester group. It is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that esters, such as this compound, are produced by the reaction of acids with alcohols . They have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group .

Cellular Effects

For example, some esters have been found to inhibit the replication of different influenza A virus strains in vitro with low cytotoxicity .

Molecular Mechanism

Esters undergo hydrolysis under both acidic and basic conditions, resulting in a carboxylic acid and an alcohol . This reaction is catalyzed by esterases, a class of enzymes that play a crucial role in the metabolism of lipids .

Temporal Effects in Laboratory Settings

Esters are known to be stable compounds and their properties can be analyzed using gas chromatography .

Metabolic Pathways

The specific metabolic pathways involving (S)-2-Amino-pent-4-enoic acid methyl ester are not well-known. Esters are involved in various metabolic pathways. For instance, fatty acid methyl esters (FAMEs) are involved in lipid metabolism .

Transport and Distribution

Fatty acid methyl esters (FAMEs), a type of ester, have been found to be suitable for use in diesel engines, suggesting they can be efficiently transported and distributed .

Subcellular Localization

A study on the enzyme S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which is involved in the biosynthesis of the volatile ester methylbenzoate in snapdragon flowers, found that BAMT is a cytosolic enzyme, suggesting a cytosolic location for methylbenzoate biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-pent-4-enoic acid methyl ester can be achieved through several methods. One common approach involves the esterification of (S)-2-Amino-pent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . Another method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids .

Industrial Production Methods

In industrial settings, the production of amino acid methyl esters often involves the use of large-scale esterification reactors where the amino acid is reacted with methanol under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the esterification process .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-pentanoic acid methyl ester: Lacks the double bond in the pentene chain.

    (S)-2-Amino-hex-4-enoic acid methyl ester: Has an additional carbon in the chain.

    (S)-2-Amino-but-4-enoic acid methyl ester: Has one less carbon in the chain.

Uniqueness

(S)-2-Amino-pent-4-enoic acid methyl ester is unique due to the presence of both an amino group and a double bond in the pentene chain, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

methyl (2S)-2-aminopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQZRHILTYGZQL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348998
Record name AC1LD4KV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50299-15-5
Record name AC1LD4KV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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